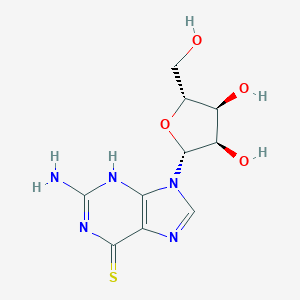

6-Thioguanosine

概要

説明

2. 製法

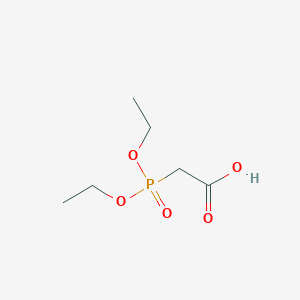

合成経路と反応条件: チオグアノシンはさまざまな方法で合成することができます。一般的な方法の1つは、ピリジンなどの塩基の存在下でグアノシンとチオホスホリルクロリドを反応させることです。 この反応は通常、穏やかな条件下で行われ、グアノシンの6位にある酸素原子を硫黄原子で置換して、チオグアノシンを生成します .

工業的生産方法: チオグアノシンの工業的生産は、多くの場合、同様の化学反応を用いた大規模合成を伴います。このプロセスには、最終生成物の高純度を確保するために、再結晶またはクロマトグラフィーなどの追加の精製ステップが含まれる場合があります。

科学的研究の応用

チオグアノシンは、科学研究において幅広い用途があります。

化学: それは、他の硫黄含有ヌクレオシドおよびヌクレオチドの合成における試薬として使用されます.

生物学: チオグアノシンは、核酸相互作用と修飾の研究に使用されています。

作用機序

チオグアノシンは、主に核酸への組み込みによってその効果を発揮します。DNAまたはRNAに組み込まれると、通常の塩基対形成を乱し、核酸の合成と機能を阻害する可能性があります。 この阻害は、細胞死につながる可能性があり、チオグアノシンを強力な抗腫瘍剤にします . さらに、チオグアノシンは、核酸代謝に関与するさまざまな酵素を阻害し、その細胞毒性効果にさらに貢献します .

6. 類似の化合物との比較

チオグアノシンは、チオグアニンやメルカプトプリンなどの他のチオプリンに似ています。 グアノシンの6位に特定の硫黄置換がある点はユニークです。 この置換は、チオグアノシンに独特の化学的特性と生物学的活性を付与します .

類似の化合物:

生化学分析

Biochemical Properties

6-Thioguanosine interacts with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and gets converted into this compound monophosphate (TGMP) . The presence of this compound diminishes the thermodynamic stability of RNA duplexes . When placed at a dangling end, a this compound residue actually exerts a weak stabilizing effect .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to be effective against thiopurine-resistant leukemia and breast cancer cells . The cytotoxic effects of this compound are partly mediated by the metabolite this compound 5’-triphosphate, which inhibits the function of the small GTPase Rac1, leading to apoptosis of activated T cells .

Molecular Mechanism

This compound is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Intracellular activation results in its incorporation into DNA as a false purine base . An additional cytotoxic effect is related to its incorporation into RNA . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses .

Temporal Effects in Laboratory Settings

The presence of this compound causes only minor distortions in the overall structure of duplex DNA, these changes create the environment for cytotoxicity . The effects of this compound on purine biosynthesis and cell viability have been examined in H.Ep. 2 cells grown in culture .

Metabolic Pathways

This compound is converted by the enzyme HGPRTase to this compound monophosphate (TGMP). The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its incorporation into DNA and RNA, it can be inferred that it localizes to the nucleus where these molecules reside .

準備方法

Synthetic Routes and Reaction Conditions: Thioguanosine can be synthesized through various methods. One common approach involves the reaction of guanosine with thiophosphoryl chloride in the presence of a base, such as pyridine. The reaction typically occurs under mild conditions and results in the substitution of the oxygen atom at the 6-position of guanosine with a sulfur atom, forming thioguanosine .

Industrial Production Methods: Industrial production of thioguanosine often involves large-scale synthesis using similar chemical reactions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

化学反応の分析

類似化合物との比較

特性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJAMXESTUWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903307 | |

| Record name | NoName_3952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |

| Record name | MLS000738229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-6-thiol, monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester](/img/structure/B559588.png)

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)